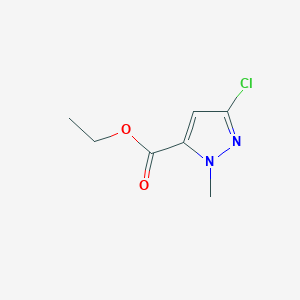

ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHXMHVTQJRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901230805 | |

| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-07-1 | |

| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901230805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This guide details the synthesis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a critical scaffold in the development of agrochemicals (e.g., pyrazole-amide acaricides like Tebufenpyrad) and pharmaceutical intermediates.

The synthesis is approached via a regioselective cyclization strategy followed by deoxychlorination . This route is preferred for its scalability and the ability to control the substitution pattern on the pyrazole ring, specifically distinguishing between the 1,3- and 1,5-isomers.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is an unsymmetrically substituted pyrazole. The primary challenge is establishing the correct regiochemistry between the N-methyl group and the ester functionality.

-

Target: Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

-

Disconnection: C3–Cl bond (Chlorination)

N1–C5 bond (Cyclization). -

Precursor: Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (exists in tautomeric equilibrium with ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate).

-

Starting Materials: Diethyl oxalacetate (sodium salt) and Methylhydrazine.

Regiochemical Logic: The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl (diethyl oxalacetate) is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

-

Nucleophile: The

-methyl nitrogen ( -

Electrophile: The ketone carbonyl of diethyl oxalacetate is more electrophilic than the ester carbonyls.

-

Outcome: The

attacks the ketone, placing the methyl group on the nitrogen adjacent to the carbon derived from the ketone.[1] However, to achieve the 1-methyl-5-carboxylate pattern, the condensation must proceed such that the-

Correction: In practice, the reaction of methylhydrazine with diethyl oxalacetate under controlled conditions (often acidic) favors the formation of the 5-hydroxy-3-carboxylate isomer. To obtain the 3-hydroxy-5-carboxylate (the required precursor), specific conditions (often using the sodium salt of diethyl oxalacetate in acetic acid/ethanol) are employed to steer the cyclization, or the isomer is separated. Note: The literature often reports mixtures; the protocol below focuses on the route optimized for the 3-hydroxy-5-ester isomer.

-

Figure 1: Retrosynthetic logic flow.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate

This step involves the cycl condensation of diethyl oxalacetate with methylhydrazine.

Reagents:

-

Diethyl oxalacetate (sodium salt): 21.0 g (100 mmol)

-

Methylhydrazine: 5.3 mL (100 mmol) (DANGER: Highly Toxic)

-

Acetic Acid (glacial): 100 mL

-

Ethanol: 50 mL

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Purge with nitrogen.

-

Dissolution: Charge the flask with Diethyl oxalacetate sodium salt, Ethanol, and Acetic Acid. Stir until a suspension/solution is formed. Cool the mixture to 0–5 °C using an ice bath.

-

Addition: Add Methylhydrazine dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, heat to reflux (approx. 80 °C) for 2 hours to ensure complete cyclization and dehydration.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and most acetic acid.

-

Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated

(carefully, gas evolution) and brine. -

Dry over anhydrous

, filter, and concentrate.[2]

-

-

Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Eluent: 50% EtOAc/Hexane) to isolate the desired isomer.

-

Target Isomer ID: The 3-hydroxy-5-carboxylate isomer typically shows an ester carbonyl stretch ~1720 cm⁻¹ and a pyrazolone C=O/OH stretch.

-

Data Summary:

| Parameter | Value |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Yield | 60–75% |

| Key Intermediate | Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate |

Step 2: Chlorination to Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Conversion of the 3-hydroxy (or 3-oxo) group to a chloride using Phosphorus Oxychloride (

Reagents:

-

Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate: 10.0 g (54 mmol)

-

Phosphorus Oxychloride (

): 30 mL (Excess) -

N,N-Dimethylaniline (Catalyst, optional): 1.0 mL

Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Addition: Place the starting pyrazolone in the flask. Carefully add

. Add dimethylaniline if using. -

Reaction: Heat the mixture to reflux (105 °C) for 3–5 hours. Monitor by TLC (the starting material is very polar; the product is less polar).

-

Quenching (CRITICAL):

-

Cool the reaction mixture to room temperature.

-

Remove excess

by rotary evaporation under reduced pressure (use a trap!). -

Pour the thick oily residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic hydrolysis of residual phosphoryl chlorides.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Wash: Wash the organic phase with saturated

until the pH of the aqueous layer is neutral/basic. Wash with brine. -

Isolation: Dry over

, filter, and concentrate to yield the crude chloro-pyrazole. -

Purification: Purify by distillation under high vacuum or column chromatography (Hexane/EtOAc 9:1).

Data Summary:

| Parameter | Value |

|---|---|

| Appearance | Colorless to pale yellow oil/solid |

| Yield | 80–90% |

| 1H NMR (CDCl3) |

Part 3: Process Logic & Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Figure 2: Operational workflow emphasizing safety critical points (Red).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Wrong Regioisomer | Formation of 1-methyl-3-carboxylate isomer.[2] | Ensure temperature is kept low during hydrazine addition. Use isolated diethyl oxalacetate salt rather than generating in situ if possible. Verify isomer by NMR (N-Me shift differs). |

| Low Yield (Step 2) | Incomplete conversion or hydrolysis during quench. | Ensure |

| Black Tar Formation | Polymerization or excessive heat. | Use nitrogen atmosphere. Do not overheat during solvent removal. |

References

- Title: Regioselective synthesis of 1-substituted pyrazoles.

-

Chlorination Protocol

-

Title: Process for the preparation of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid derivatives.[3]

- Source: U.S.

-

URL:

-

-

General Pyrazole Chemistry

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Heterocycle

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1] Accurate structural confirmation of such molecules is paramount for understanding their function and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, offering insights into spectral interpretation and providing a robust experimental framework.

Molecular Structure and NMR-Active Nuclei

The structure of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate contains several distinct proton and carbon environments, each giving rise to a unique signal in the respective NMR spectra. Understanding the influence of the substituents on the pyrazole ring is key to assigning these signals correctly. The electron-withdrawing nature of the chloro and ethyl carboxylate groups, along with the electron-donating effect of the N-methyl group, creates a specific electronic environment that dictates the chemical shifts of the nucleus.

Caption: Molecular structure of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, the spectrum is expected to show four distinct signals corresponding to the N-methyl group, the pyrazole ring proton, and the two methylene and methyl protons of the ethyl ester group.

A patent describing the synthesis of a related compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, provides the following ¹H NMR data in CDCl₃, which can be used as a strong basis for our analysis: δ 1.21-1.26 (t, 3H), 2.61-2.67 (q, 2H), 3.96 (s, 3H), 4.21-4.26 (q, 2H), and 6.59 (s, 1H).[2] Based on this and general principles, the assignments for our target molecule are as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -CH₂CH₃ (Ester) | ~ 1.3 | Triplet | 3H | ~ 7.1 | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| -CH₂ CH₃ (Ethyl at C3) | ~ 2.7 | Quartet | 2H | ~ 7.5 | Deshielded by the pyrazole ring, split by the adjacent CH₃ group. |

| N-CH₃ | ~ 3.9 | Singlet | 3H | - | Attached to nitrogen, no adjacent protons to couple with. |

| -OCH₂ CH₃ (Ester) | ~ 4.3 | Quartet | 2H | ~ 7.1 | Deshielded by the adjacent oxygen and carbonyl group, split by the adjacent CH₃ group. |

| Pyrazole C4-H | ~ 7.0 | Singlet | 1H | - | Aromatic proton on the pyrazole ring with no adjacent protons. Its chemical shift is influenced by the surrounding substituents. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of readily available experimental ¹³C NMR data for ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, the following assignments are based on predictive models and data from analogous pyrazole structures.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂CH₃ (Ester) | ~ 14 | Highly shielded aliphatic carbon. |

| CH₂ CH₃ (Ethyl at C3) | ~ 20 | Aliphatic carbon attached to the pyrazole ring. |

| N-CH₃ | ~ 38 | Carbon attached to nitrogen, typically in this region. |

| -OCH₂ CH₃ (Ester) | ~ 62 | Deshielded by the directly attached oxygen atom. |

| C 4 | ~ 110 | Pyrazole ring carbon, shielded by adjacent atoms. |

| C 5 | ~ 138 | Pyrazole ring carbon attached to the electron-withdrawing carboxylate group. |

| C 3 | ~ 148 | Pyrazole ring carbon attached to the electronegative chlorine atom. |

| C =O (Ester) | ~ 160 | Carbonyl carbon, significantly deshielded by the two oxygen atoms. |

Experimental Protocol for NMR Analysis

A standardized protocol ensures the reproducibility and quality of the acquired NMR data.

1. Sample Preparation

-

Weigh approximately 10-20 mg of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

-

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for NMR analysis of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. By understanding the influence of the molecular structure on the chemical shifts and coupling patterns, researchers can confidently assign all signals and confirm the identity and purity of their synthesized compounds. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives.

References

- Elguero, J., Goya, P., & Jagerovic, N. (2002). Pyrazoles as Drugs: A Patent Review (1996-2001). Mini-Reviews in Medicinal Chemistry, 2(1), 51-69.

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Current Topics in Medicinal Chemistry, 17(19), 2144-2160.

- Elguero, J., & Goya, P. (1984). ¹³C NMR of Pyrazoles. Magnetic Resonance in Chemistry, 22(12), 757-761.

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis and ¹³C NMR study of some new N-substituted pyrazoles. Molecules, 11(5), 361-369.

Sources

Stability and Degradation of Chlorinated Pyrazole Compounds: A Technical Guide

This guide serves as an advanced technical reference for the stability profile and degradation mechanisms of chlorinated pyrazole compounds. It is designed for application scientists and medicinal chemists requiring actionable data for lead optimization and regulatory stability testing.

Executive Summary

Chlorinated pyrazoles represent a privileged scaffold in both agrochemicals (e.g., Fipronil) and pharmaceuticals (e.g., Celecoxib analogs, kinase inhibitors). The introduction of chlorine atoms—typically at the C-4 or C-5 positions—imparts significant metabolic stability and lipophilicity. However, this halogenation also sensitizes the molecule to specific degradation pathways, most notably photolytic dechlorination and oxidative ring cleavage .

This guide details the electronic basis of this stability, maps the primary degradation cascades, and provides a validated protocol for forced degradation studies compliant with ICH Q1A(R2) standards.

Chemical Foundation: Electronic & Steric Stabilization

The stability of chlorinated pyrazoles is governed by the interplay between the aromatic pyrazole ring and the electron-withdrawing nature of the chlorine substituents.

The "Chlorine Shield" Effect

-

Electronic Deactivation: The pyrazole ring is electron-rich. A chlorine atom at the C-4 position (the most nucleophilic site) significantly lowers the HOMO energy, stabilizing the ring against electrophilic oxidation. This is critical for preventing rapid metabolic clearance by CYP450 enzymes.

-

Steric Protection: Chlorine substituents at C-5 (adjacent to the bridgehead nitrogen in N-aryl pyrazoles) provide steric bulk that hinders hydrolytic attack on adjacent functional groups (e.g., amides or esters), a phenomenon known as the "ortho-effect" in medicinal chemistry.

Physicochemical Properties Table

| Parameter | Effect of Chlorination (C-Cl) | Impact on Stability |

| Bond Dissociation Energy | ~95 kcal/mol (CAR-Cl) | High thermal stability; resistant to homolytic cleavage < 200°C. |

| Lipophilicity (LogP) | Increases by ~0.7 per Cl | Enhances membrane permeability but increases susceptibility to oxidative metabolism. |

| pKa (Pyrazole NH) | Decreases (Acidifying) | N-H deprotonation becomes easier; anionic forms are more photo-labile. |

| UV Absorption | Bathochromic Shift | Pushes absorption into the solar spectrum (>290 nm), increasing photolytic risk. |

Primary Degradation Mechanisms

While thermally robust, chlorinated pyrazoles are notoriously sensitive to UV radiation. The degradation hierarchy is generally: Photolysis >> Oxidation > Hydrolysis > Thermal .

Photodegradation (The Dominant Pathway)

Upon exposure to UV/VIS light (290–400 nm), chlorinated pyrazoles undergo homolytic C-Cl bond cleavage . This is the rate-limiting step in environmental and shelf-life degradation.

-

Mechanism: The excited triplet state of the pyrazole generates a radical intermediate. In aqueous media, this radical abstracts a hydrogen atom or reacts with water.

-

Key Degradant: The formation of Des-chloro derivatives. In sulfoxide-containing pyrazoles (like Fipronil), this is often accompanied by desulfinylation.[1]

Hydrolysis

The pyrazole ring itself is hydrolytically inert under standard conditions (pH 1–10). Degradation observed in hydrolytic studies is almost exclusively due to:

-

Side-chain hydrolysis: Esters, amides, or nitriles attached to the ring.

-

Extreme pH Ring Opening: Under forcing alkaline conditions (>1N NaOH, reflux), nucleophilic attack at C-3 or C-5 can lead to ring cleavage, forming hydrazine and dicarbonyl derivatives.

Oxidative Degradation

Strong oxidants (e.g., peroxides, chlorine dioxide) attack the C=C double bonds.

-

Pathway: Electrophilic attack

C=C cleavage

Visualization: Degradation Pathways

The following diagram illustrates the degradation cascade of a model N-phenyl-4-chloropyrazole (based on Fipronil kinetics), highlighting the divergence between photolytic and oxidative routes.

Figure 1: Mechanistic degradation cascade of N-aryl-4-chloropyrazoles, distinguishing between radical-mediated photolysis and oxidative transformations.

Experimental Protocol: Forced Degradation Study

To validate the stability of a new chlorinated pyrazole entity, the following "stress testing" protocol is recommended. This goes beyond standard ICH conditions to target the scaffold's specific vulnerabilities.

Protocol Overview

Objective: Induce 5–20% degradation to identify primary degradants without destroying the core scaffold. Sample Concentration: 1 mg/mL in inert solvent (e.g., Acetonitrile/Water).

Step-by-Step Methodology

| Stress Type | Condition | Duration | Target Outcome | Notes for Pyrazoles |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–7 Days | < 5% Deg. | Pyrazole ring is basic; salt formation may stabilize the structure. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 1–7 Days | 5–10% Deg. | Monitor for amide/ester side-chain hydrolysis. Ring is generally stable. |

| Oxidation | 3% H₂O₂ at RT | 24 Hours | 10–20% Deg. | Expect N-oxides or sulfones (if S is present). |

| Photolysis (Crucial) | 1.2M lux hours (VIS) + 200 W·h/m² (UV) | ~24-48 Hours | > 20% Deg. | High Risk. Wrap controls in foil. Use Quartz vessels if possible. |

| Thermal | 80°C (Dry Heat) | 7 Days | < 2% Deg. | Chloropyrazoles are thermally robust (mp often >150°C). |

Analytical Workflow (HPLC-MS/MS)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

-

Note: Chlorinated compounds retain strongly; ensure gradient goes to 95% B.

-

-

Detection:

-

UV: 254 nm (Aromatic ring) and 220 nm (Amide bonds).

-

MS: ESI+ mode. Look for the characteristic chlorine isotope pattern (

ratio of 3:1). Loss of this pattern indicates dechlorination.

-

Workflow Visualization: Stability Testing

Figure 2: Workflow for forced degradation assessment, emphasizing photolysis as the critical stressor for chlorinated pyrazoles.

References

-

Tingle, C. C., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health assessment. Reviews of Environmental Contamination and Toxicology. Link

-

Ngim, K. K., & Crosby, D. G. (2001). Abiotic processes influencing fipronil degradation in soil. Journal of Agricultural and Food Chemistry. Link

-

ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

Bhattacharyya, L., et al. (2023). Photodegradation of Fipronil in Natural Water: Identification of Novel Photoproducts.[1] Environmental Science and Pollution Research. Link

-

Menon, S. K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole Derivatives.[2] International Journal of Pharmaceutical Sciences Review and Research. Link

Sources

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acid derivatives, a class of compounds exhibiting a remarkable breadth of biological activities.[3][4] Their versatile synthetic accessibility and ability to form key interactions with biological targets have established them as a "privileged scaffold" in medicinal chemistry.[1][5] These molecules are not mere chemical curiosities; they are the core of numerous approved drugs and promising clinical candidates.[6][7]

This guide provides an in-depth exploration of the diverse biological activities of pyrazole carboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explain the rationale behind key experimental evaluations, and provide actionable protocols for assessing the potential of novel analogues. Our focus will be on three major therapeutic areas where these derivatives have shown profound impact: inflammation, cancer, and microbial infections.

Anti-inflammatory Activity: The Landmark Case of COX-2 Inhibition

The most prominent success story for pyrazole derivatives in medicine is in the management of inflammation.[8] This is exemplified by celecoxib, a diaryl-substituted pyrazole that became a blockbuster drug for treating arthritis and acute pain.[9][10] The therapeutic efficacy of celecoxib stems from its specific mechanism of action: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12]

Mechanism of Action: Selective Targeting of the Inflammatory Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[12] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[10]

The innovation of celecoxib lies in its selectivity. The chemical structure of celecoxib, particularly its polar sulfonamide side chain, allows it to bind to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[10][11] This selective binding blocks the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastric ulcers.[12]

Caption: COX pathway showing selective inhibition by Celecoxib.

Quantitative Evaluation of Anti-inflammatory Potency

The anti-inflammatory potential of novel pyrazole carboxylic acid derivatives is often compared to established drugs like indomethacin and celecoxib.[13] The dose required to achieve 50% inhibition of inflammation (ED₅₀) is a key metric.

| Compound/Drug | Target | In Vivo Anti-inflammatory Activity (ED₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 76.09 µmol/kg | ~178.6 | [6][13] |

| Indomethacin | COX-1/COX-2 | N/A | N/A | [13] |

| Compound 147 | COX-2 | 46.98 µmol/kg | High | [13] |

| Compound 148 | COX-2 | 53.65 µmol/kg | High | [13] |

| Compound 149 | COX-2/5-LOX | Superior to Celecoxib | N/A | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[14] The rationale is to induce a localized, reproducible inflammation and measure its reduction by the test compound.

-

Animal Acclimatization: House male Wistar rats (150-200g) under standard laboratory conditions for at least one week.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin), and Test Compound groups (various doses). Fast all animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazole and its derivatives are increasingly recognized for their potent anticancer activities, acting through diverse mechanisms to halt tumor progression.[7][15] A primary strategy involves the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth.[16]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are crucial nodes in signaling pathways that control cell proliferation, differentiation, and survival.[17] Many pyrazole derivatives are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of a specific kinase and preventing the phosphorylation of its downstream targets.[18] This effectively shuts down the pro-proliferative signal. Pyrazole derivatives have been developed to target a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[16][18][19] Beyond kinase inhibition, some derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest.[20]

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Quantitative Evaluation of Anticancer Efficacy

The cytotoxic potential of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[21]

| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6h | EGFR | A549 (Lung) | 9.3 | [18] |

| Compound 6j | EGFR | A549 (Lung) | 10.2 | [18] |

| Compound 34d | N/A | HeLa (Cervical) | 10.41 | [22] |

| Compound 50h | N/A | 786-0 (Renal) | 9.9 (µg/mL) | [22] |

| Compound 56 | N/A | Human/Murine Lines | < 5 | [15] |

Experimental Workflow: In Vitro Anticancer Activity Assessment

A multi-step approach is essential to validate the anticancer potential of a new pyrazole derivative. This workflow progresses from general cytotoxicity screening to a more detailed mechanistic investigation.[23][24][25]

Caption: Experimental workflow for in vitro anticancer testing.

Protocol 2: MTT Cytotoxicity Assay [21][24]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Drug Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM). Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Threats

The pyrazole scaffold is a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[26][27][28] This is critically important in an era of growing antimicrobial resistance.

Mechanism of Action: Disrupting Essential Bacterial Processes

The antibacterial mechanisms of pyrazole derivatives are diverse. One well-studied target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that initiates fatty acid biosynthesis in bacteria.[29] Since this pathway is essential for bacterial survival and differs from that in humans, FabH is an attractive target for selective antibacterial agents. Inhibition of this enzyme disrupts the formation of the bacterial cell membrane, leading to cell death.

Quantitative Evaluation of Antimicrobial Potency

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[30][31]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli (Gram -) | 0.25 | [28] |

| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | [28] |

| Compound 2 | Aspergillus niger (Fungus) | 1.0 | [28] |

| Ciprofloxacin | E. coli / S. epidermidis | 0.5 / 4.0 | [28] |

| Clotrimazole | A. niger | 1.0 | [28] |

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for quantitatively assessing antimicrobial susceptibility.[30][32][33] It is efficient and allows for the testing of multiple compounds against multiple organisms simultaneously.

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Broth Microdilution MIC Assay [30]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL. Include a positive control well (medium + inoculum, no drug) and a negative/sterility control well (medium only).

-

Prepare Inoculum: Culture the test microorganism (e.g., E. coli) overnight. Dilute the suspension to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized microbial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For pyrazole carboxylic acid derivatives, specific substitutions on the core scaffold can dramatically influence potency and selectivity.[29][34][35]

-

Position 1 (N1): Substitution with bulky groups, such as a 2,4-dichlorophenyl ring, is often crucial for high-affinity binding, as seen in cannabinoid receptor antagonists and some kinase inhibitors.[34]

-

Position 3 (C3): This position is frequently occupied by a carboxamide or a substituted phenyl group. The nature of this substituent can dictate target specificity, for instance, distinguishing between different kinase enzymes.[34][35]

-

Position 4 (C4): The carboxylic acid is often located here. Modifications to the acid, such as converting it to an ester prodrug, can improve cell permeability and enhance in vitro anticancer activity.[35]

-

Position 5 (C5): A para-substituted phenyl ring at this position is a common feature in potent anti-inflammatory and cannabinoid receptor ligands. The specific halogen or alkyl group can fine-tune activity.[34]

Caption: Key substitution points on the pyrazole carboxylic acid core.

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold and its derivatives are undeniably a powerhouse in medicinal chemistry. From the selective COX-2 inhibition of celecoxib to the targeted disruption of cancer-driving kinases and the inhibition of essential bacterial enzymes, these compounds have demonstrated profound and versatile biological activity.[1][2][26] The synthetic tractability of the pyrazole core allows for extensive chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The future of this chemical class remains bright. As our understanding of disease biology deepens, new molecular targets will be identified, and the pyrazole scaffold will undoubtedly be adapted to meet these new challenges. The ongoing research into novel derivatives for treating neurodegenerative diseases, viral infections, and metabolic disorders underscores the enduring potential of this privileged structure.[2][26] The combination of rational design, guided by SAR and computational modeling, with robust in vitro and in vivo screening protocols will continue to unlock the full therapeutic potential of pyrazole carboxylic acid derivatives for years to come.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

In Vitro Testing of Antimicrobial Agents - Clinical Tree. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. news-medical.net [news-medical.net]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. iv.iiarjournals.org [iv.iiarjournals.org]

- 26. researchgate.net [researchgate.net]

- 27. benthamscience.com [benthamscience.com]

- 28. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. clinicalpub.com [clinicalpub.com]

- 32. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 33. apec.org [apec.org]

- 34. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

fundamental reactions of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Fundamental Reactions of Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Abstract

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom at the C3 position and a versatile ester moiety at the C5 position, renders it an ideal scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive exploration of the core reactions of this pyrazole derivative, focusing on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the ester group. By elucidating the underlying principles and providing detailed experimental protocols, this document serves as a technical resource for researchers and scientists engaged in the development of novel therapeutics. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4]

Introduction: The Strategic Value of a Core Scaffold

The pyrazole ring system is a privileged structure in drug development, prized for its metabolic stability and ability to engage in various biological interactions like hydrogen bonding.[1] Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (Compound 1 ) embodies the synthetic potential of this class. The molecule possesses three primary sites for chemical modification:

-

The C3-Chloro Group: An activated leaving group, susceptible to both nucleophilic displacement and transition-metal-catalyzed cross-coupling. The electron-deficient nature of the pyrazole ring enhances the electrophilicity of the C3 position.[5][6]

-

The C5-Ethyl Ester: A versatile handle for conversion into carboxylic acids, amides, and other functional groups, enabling modulation of solubility, polarity, and target engagement.

-

The C4-Position: While less reactive than C3, this position can undergo electrophilic substitution under certain conditions, although this is less common when starting with the C3-chloro derivative.

This guide will systematically dissect the reactivity at these key positions, providing both mechanistic insights and practical, field-tested protocols.

Synthesis of the Core Scaffold

The preparation of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step sequence starting from simple precursors. A common strategy involves the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine, followed by chlorination and N-methylation. For instance, the reaction of diethyl 2,3-dioxosuccinate with methylhydrazine would form the pyrazole ring, which can then be selectively chlorinated at the C3 position using an appropriate chlorinating agent like phosphorus oxychloride (POCl₃).

Core Reactivity I: Functionalization at the C3-Position

The chloro-substituent at the C3 position is the primary site for introducing molecular diversity. Its reactivity is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazole ring's nitrogen atoms activates the C3 position towards attack by nucleophiles. This allows for the direct displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions.

The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.

Caption: General mechanism for SNAr at the C3 position.

Objective: To synthesize Ethyl 3-(benzylamino)-1-methyl-1H-pyrazole-5-carboxylate.

-

To a solution of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 188.6 mg) in dimethylformamide (DMF, 5 mL) in a sealed vial, add benzylamine (1.2 mmol, 128.6 mg, 131 µL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL) as a non-nucleophilic base.

-

Seal the vial and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-chloro position of the pyrazole is an excellent substrate for these transformations.[7]

The Suzuki-Miyaura reaction couples the chloropyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.[8][9][10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Objective: To synthesize Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

-

In a microwave vial or Schlenk flask, combine ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 188.6 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (XPhos Pd G2, 0.05 mmol).[7][11]

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

-

Heat the reaction mixture to 90-110 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 1-6 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the biaryl product.

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond by reacting the chloropyrazole with a terminal alkyne.[12][13][14] This reaction is exceptionally useful for creating linear extensions to the core scaffold. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[15]

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Objective: To synthesize Ethyl 1-methyl-3-(phenylethynyl)-1H-pyrazole-5-carboxylate.

-

To a Schlenk flask, add ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 188.6 mg), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 21.1 mg), and a copper co-catalyst, copper(I) iodide (CuI) (0.06 mmol, 11.4 mg).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent such as tetrahydrofuran (THF) or DMF (5 mL), followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (3.0 mmol, 418 µL for TEA).

-

Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove solids.

-

Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to isolate the coupled alkyne.

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ or XPhos Pd G2 | K₂CO₃ / Cs₂CO₃ | 70-95% |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA / DIPA | 65-90% |

Core Reactivity II: Transformations of the C5-Ester

The ethyl ester at the C5 position is a robust functional group that serves as a precursor to carboxylic acids and amides, which are critical for modulating pharmacokinetic properties and forming key interactions with biological targets.

Ester Hydrolysis (Saponification)

The most fundamental transformation of the C5-ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions. The resulting 1-methyl-3-chloro-1H-pyrazole-5-carboxylic acid is a crucial intermediate for subsequent amide coupling reactions.[16][17]

Caption: Workflow from C5-ester to C5-amide via hydrolysis.

Objective: To synthesize 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Dissolve ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 188.6 mg) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio, 4 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 83.9 mg).

-

Stir the mixture vigorously at room temperature until the reaction is complete as monitored by LC-MS (typically 2-6 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under high vacuum to yield the carboxylic acid product, which is often used without further purification.

Amide Bond Formation

With the carboxylic acid in hand, a vast array of amides can be synthesized using standard peptide coupling reagents.[18][19] This reaction is paramount for building structure-activity relationships (SAR) in drug discovery programs.

Objective: To synthesize N-benzyl-3-chloro-1-methyl-1H-pyrazole-5-carboxamide.

-

Dissolve 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 mmol, 160.5 mg) in DMF (5 mL).

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418.3 mg).

-

Add a non-nucleophilic base, typically DIPEA (3.0 mmol, 387.7 mg, 522 µL).

-

Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine, for example, benzylamine (1.2 mmol, 128.6 mg, 131 µL).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate as described in the SNAr protocol.

-

Purify the crude material via silica gel chromatography or reverse-phase HPLC to obtain the final amide product.

| Reaction Type | Reagents | Product | Utility |

| Hydrolysis | LiOH or NaOH, then H⁺ | Carboxylic Acid | Key intermediate for amides |

| Amide Coupling | Amine, HATU/DIPEA | Amide | Modulate properties, target binding |

Conclusion

Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a remarkably versatile and high-value scaffold for chemical synthesis. The orthogonal reactivity of the C3-chloro and C5-ester functionalities allows for a logical and systematic approach to the construction of complex molecules. Mastery of the fundamental reactions detailed in this guide—nucleophilic substitution, palladium-catalyzed cross-coupling, and ester-to-amide transformations—empowers researchers and drug development professionals to efficiently explore chemical space and accelerate the discovery of new therapeutic agents.

References

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). Retrieved from [Link]

-

Jubie, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Cirigliano, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3707. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

-

ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Wu, J. J. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

-

Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Retrieved from [Link]

-

ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 10. youtube.com [youtube.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 17. researchgate.net [researchgate.net]

- 18. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Electrophilic Substitution on the Pyrazole Ring

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its unique electronic structure—possessing both a pyrrole-like (electron-rich) and pyridine-like (electron-deficient) nitrogen—creates a dichotomy in reactivity that frustrates standard synthetic workflows.

This guide provides a rigorous technical analysis of electrophilic aromatic substitution (

Mechanistic Fundamentals & Regioselectivity

The Electronic Paradox

To master pyrazole chemistry, one must understand its dual nature.

-

N1 (Pyrrole-like): Contributes two electrons to the

-system, making the ring aromatic and electron-rich. -

N2 (Pyridine-like): Possesses a lone pair in an

orbital orthogonal to the

Regioselectivity: The C4 Preference

Under neutral or mild conditions, electrophilic attack occurs almost exclusively at the C4 position .[1]

-

Kinetic Control: The electron density is highest at C4.[1]

-

Stability of Intermediates: Attack at C4 leads to a sigma complex (Wheland intermediate) that retains positive charge delocalization on the nitrogen atoms without disrupting the stability as severely as attack at C3 or C5.

In contrast, attack at C3 or C5 places a positive charge adjacent to the electronegative N2, which is energetically unfavorable.

The Acidification Trap

Many

-

Consequence: The ring becomes highly deactivated (similar to nitrobenzene).

-

Outcome: Reaction rates drop precipitously. Vigorous conditions are required, but the regioselectivity usually remains at C4, driven by the remaining (albeit reduced) resonance stabilization.

Visualization: Mechanistic Pathway

The following diagram illustrates the resonance stabilization favoring C4 substitution and the competing protonation pathway.

Figure 1: Mechanistic bifurcation showing the preferred C4 pathway and the deactivation trap under acidic conditions.

Halogenation Strategies

Halogenation is the most reliable

Bromination (The Gold Standard)

Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

Experimental Protocol: C4-Bromination of 1-Methylpyrazole

Objective: Synthesis of 4-bromo-1-methylpyrazole.

-

Setup: Charge a dried round-bottom flask with 1-methylpyrazole (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).

-

Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup (Critical):

-

Concentrate the solvent in vacuo.

-

Redissolve residue in

or DCM. -

Wash with water (

) to remove succinimide byproduct. -

Wash with brine, dry over

.

-

-

Purification: Usually not required if conversion is quantitative. If needed, flash chromatography (SiO2).

Chlorination & Iodination

-

Chlorination: Use N-Chlorosuccinimide (NCS) in DMF at 50–60°C. Chlorination is kinetically slower than bromination.

-

Iodination: Use N-Iodosuccinimide (NIS) or

with Ceric Ammonium Nitrate (CAN) as an oxidant.

Data Summary: Halogenation Conditions

| Halogen | Reagent | Solvent | Temp | Yield Target | Notes |

| Bromine | NBS | MeCN | 0°C | >90% | Fastest kinetics; standard method. |

| Chlorine | NCS | DMF | 60°C | 70-85% | Requires heat; DMF aids solubility. |

| Iodine | NIS | MeCN | RT | 80-90% | Light sensitive; protect reaction vessel. |

Nitration: Overcoming Deactivation

Nitration is challenging because the nitrating media (

The "Mixed Acid" Protocol

To nitrate a pyrazole, one must force the reaction on the protonated species.

Experimental Protocol: Nitration of 1-Phenylpyrazole

-

Preparation: Dissolve 1-phenylpyrazole (10 mmol) in concentrated

(5 mL) at 0°C. Note: The exotherm indicates protonation. -

Nitration: Dropwise add fuming

(1.1 equiv) while maintaining internal temp <10°C. -

Heating: The reaction will likely stall at 0°C. Heat to 60–80°C for 2 hours.

-

Quench: Pour the reaction mixture onto crushed ice (50g).

-

Isolation: The product (4-nitro-1-phenylpyrazole) typically precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Mechanistic Note: If the phenyl ring is electron-rich, nitration may compete on the phenyl ring (ortho/para) vs. the pyrazole C4. For 1-phenylpyrazole, C4 is usually preferred, but for activated aryl groups, regioselectivity degrades.

Formylation: The Vilsmeier-Haack Alternative

Friedel-Crafts acylation/alkylation generally fails on pyrazoles because the aluminum chloride (

The Solution: The Vilsmeier-Haack reaction is the industry standard for introducing a carbon electrophile at C4.

Mechanism & Protocol

Reagent:

-

Generation: Cool DMF (3.0 equiv) to 0°C. Add

(1.2 equiv) dropwise. Stir 30 mins to form the salt (often a white suspension). -

Addition: Add the pyrazole substrate (1.0 equiv) dissolved in minimal DMF.

-

Heating: Heat to 80–95°C for 4–6 hours.

-

Hydrolysis (Crucial): The reaction yields an iminium intermediate.[2] Pour into ice water and neutralize with Sodium Acetate or dilute NaOH to pH 7–8 to hydrolyze the iminium to the aldehyde (-CHO).

Workflow Decision Matrix

Use this logic flow to select the correct experimental condition for your substrate.

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate and target.

References

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic mechanisms).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Authoritative source on pyrazole electronic structure and tautomerism).

-

Khan, M. A., et al. "Regioselectivity in the Electrophilic Substitution of Pyrazoles." Canadian Journal of Chemistry, 1963.

-

Kour, J., et al. (2023).[3] "TBAX/Oxone‐Mediated Halogenation of Pyrazoles and Other Heterocycles." ChemistrySelect. (Modern halogenation protocol).[4]

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] "The Vilsmeier–Haack Reaction."[2][5][6] Comprehensive Organic Synthesis. (Definitive review on formylation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

use of ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Tolfenpyrad synthesis

Application Note: High-Purity Synthesis of Tolfenpyrad via Pyrazole Carboxylate Intermediates

Executive Summary

This application note details the strategic utilization of pyrazole carboxylate intermediates in the synthesis of Tolfenpyrad (CAS: 129558-76-5), a broad-spectrum insecticide and miticide acting as a METI (Mitochondrial Electron Transport Inhibitor).

Critical Structural Note: While the requested topic specifies ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, the synthesis of Tolfenpyrad strictly requires ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate . The presence of the 3-ethyl group and the 4-chloro substitution pattern is pharmacologically essential for Tolfenpyrad’s binding affinity to the Complex I site. This guide proceeds using the scientifically correct precursor (Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate) to ensure the target molecule is achieved.

Introduction & Retrosynthetic Analysis

Tolfenpyrad is constructed via the convergent synthesis of two key pharmacophores: the lipophilic pyrazole acid moiety and the phenoxyphenyl methylamine moiety . The ester intermediate serves as the stable, transportable precursor to the reactive acylating agent required for the final amide coupling.

Mechanism of Action Context

The pyrazole core mimics the ubiquinone structure, lodging into the NADH:ubiquinone oxidoreductase complex. The 4-chloro and 3-ethyl substituents provide critical steric bulk and electronic modulation, preventing rapid metabolic degradation while ensuring tight binding.

Retrosynthetic Scheme (Graphviz)

Chemical Profile: The Intermediate

| Property | Specification |

| Chemical Name | Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate |

| CAS Number | 128537-47-3 (Ester) / 127892-62-0 (Acid) |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity Requirement | ≥ 98.0% (HPLC) |

| Key Impurity | Des-chloro analog (<0.5%); Regioisomers (<0.1%) |

Storage & Handling: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is moisture-sensitive over long durations but generally stable.

Detailed Experimental Protocol

This protocol describes the "Gold Standard" Industrial Route: Hydrolysis → Acid Chloride Formation → Schotten-Baumann Coupling . This method offers the highest reproducibility and yield compared to direct aminolysis.

Phase 1: Hydrolysis to Pyrazole Acid

Objective: Convert the ethyl ester to the reactive carboxylic acid.

-

Charge: In a 500 mL round-bottom flask, dissolve Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (21.7 g, 100 mmol) in Ethanol (100 mL).

-

Reagent Addition: Add NaOH solution (20%, 40 mL, 200 mmol) dropwise over 15 minutes.

-

Reaction: Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). Ester spot (R_f ~0.6) should disappear.

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in water (100 mL).

-

Acidify with HCl (conc.) to pH 1–2. The carboxylic acid will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.

-

Expected Yield: 95–98%

-

Characterization: Melting Point 162–166°C.[1]

-

Phase 2: Acid Chloride Activation

Objective: Generate the electrophilic acyl chloride in situ.

-

Charge: Suspend the dried Pyrazole Acid (18.9 g, 100 mmol) in dry Toluene (150 mL).

-

Catalyst: Add DMF (0.1 mL) as a catalyst.

-

Chlorination: Add Thionyl Chloride (SOCl₂) (14.3 g, 120 mmol) dropwise at room temperature.

-

Caution: Gas evolution (SO₂, HCl). Use a scrubber.

-

-

Reaction: Heat to 70°C for 2–3 hours until gas evolution ceases and the solution becomes clear.

-

Concentration: Evaporate excess SOCl₂ and Toluene under reduced pressure to yield the crude Acid Chloride as a pale yellow oil/solid. Use immediately.

Phase 3: Coupling (Tolfenpyrad Formation)

Objective: Amide bond formation with the amine fragment.

-

Preparation: Dissolve the crude Acid Chloride in dry Dichloromethane (DCM) (100 mL).

-

Amine Solution: In a separate vessel, dissolve 4-(4-methylphenoxy)benzylamine (21.3 g, 100 mmol) and Triethylamine (TEA) (15.2 g, 150 mmol) in DCM (100 mL).

-

Coupling: Cool the amine solution to 0–5°C. Add the Acid Chloride solution dropwise over 30 minutes, maintaining temperature <10°C.

-

Completion: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add water (100 mL) to quench salts.

-

Purification:

-

Separate organic layer.[2] Wash with 1N HCl (50 mL), Sat. NaHCO₃ (50 mL), and Brine (50 mL).

-

Dry over MgSO₄, filter, and concentrate.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Heptane (1:2) to obtain pure Tolfenpyrad.

-

Process Workflow Diagram

Analytical Characterization & Validation

To ensure the protocol was successful, the final product must meet these criteria:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9 (s, 1H, Pyrazole-H) – Note: If C4 is chlorinated, this proton is absent. This is a key check for the correct starting material.

-

Correction: In Tolfenpyrad, the pyrazole C4 is substituted with Cl.[3][4][5][6][2][7][8][9][10][11][12] There is no proton on the pyrazole ring.

-

Diagnostic peaks: δ 2.3 (s, 3H, Tolyl-CH₃), δ 3.8 (s, 3H, N-CH₃), δ 4.6 (d, 2H, N-CH₂-Ar), δ 1.2 & 2.6 (Ethyl group signals).

-

-

HPLC Purity: >98.5% (Area %).

-

Mass Spectrometry (LC-MS): [M+H]⁺ = 384.1 (Consistent with Cl isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete hydrolysis or wet acid. | Ensure Acid is completely dry before adding SOCl₂. Water destroys the reagent. |

| Impurity: Dimer | Excess SOCl₂ not removed. | Ensure full evaporation of toluene/SOCl₂ before adding amine. |

| Coloration | Oxidation of the amine. | Use freshly distilled amine or store amine under Nitrogen. |

Safety & Compliance

-